
6-bromo-2,3-dihydro-1H-phenalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2,3-dihydro-1H-phenalene is an organic compound with the molecular formula C13H11Br It is a brominated derivative of phenalene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,3-dihydro-1H-phenalene typically involves the bromination of 1-methyl-4-bromonaphthalene. The process begins with the bromination of 1-methyl-4-bromonaphthalene using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) with benzoyl peroxide as a catalyst. This reaction yields 1-bromomethyl-4-bromonaphthalene. Subsequent alkylation with dimethyl malonate in the presence of sodium methoxide (NaOMe) in methanol (MeOH) and alkaline hydrolysis produces 2-((4-bromonaphthalen-1-yl)methyl)malonic acid. Decarboxylation of this intermediate, followed by acid chloride formation using oxalyl chloride and Friedel-Crafts acylation with aluminum chloride (AlCl3) in dichloromethane, results in 6-bromo-2,3-dihydro-1H-phenalen-1-one. Finally, reduction with sodium borohydride (NaBH4) in methanol and further reduction with triethylsilane (Et3SiH) and trifluoroacetic acid (TFA) in dichloromethane yields this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dihydro-1H-phenalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives, such as 6-bromo-2,3-dihydro-1H-phenalen-1-ol.
Oxidation Reactions: Oxidation of this compound can yield various oxidized products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and other nucleophiles.
Reduction: Sodium borohydride (NaBH4) and triethylsilane (Et3SiH) in the presence of trifluoroacetic acid (TFA) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with NaBH4 yields 6-bromo-2,3-dihydro-1H-phenalen-1-ol, while oxidation with KMnO4 can produce various oxidized derivatives.
Scientific Research Applications
6-Bromo-2,3-dihydro-1H-phenalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in drug development.
Mechanism of Action
The mechanism of action of 6-bromo-2,3-dihydro-1H-phenalene and its derivatives involves interactions with various molecular targets and pathways. For example, its potential antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-dihydro-2H-indol-2-one: Another brominated compound with potential biological activities.
6-Bromo-2,3-dihydro-1H-phenalene-2,2-dicarboxylic acid: A derivative with additional carboxylic acid groups, which may alter its chemical properties and applications.
Uniqueness
This compound is unique due to its specific structure and the presence of a bromine atom, which imparts distinct reactivity and potential applications. Its derivatives are of particular interest in medicinal chemistry and materials science due to their diverse biological activities and potential for further functionalization.
Properties
Molecular Formula |
C13H11Br |
|---|---|
Molecular Weight |
247.13 g/mol |
IUPAC Name |
6-bromo-2,3-dihydro-1H-phenalene |
InChI |
InChI=1S/C13H11Br/c14-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10/h2,5-8H,1,3-4H2 |
InChI Key |
NTHZJTNJNMVSIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C(C3=CC=C2)Br)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


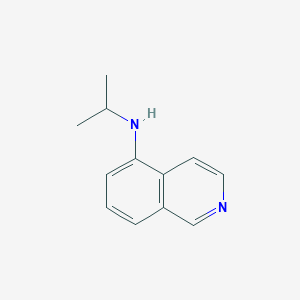
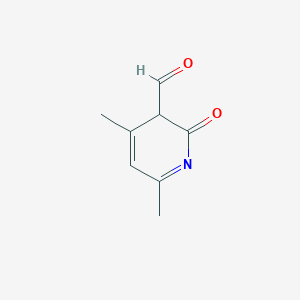
![Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate hcl](/img/structure/B13033189.png)
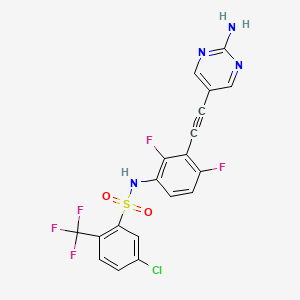
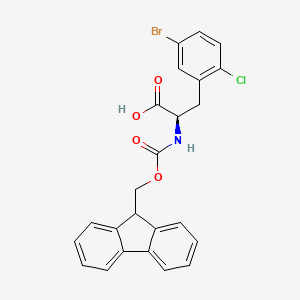
![Ethyl 1-trityl-1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B13033206.png)
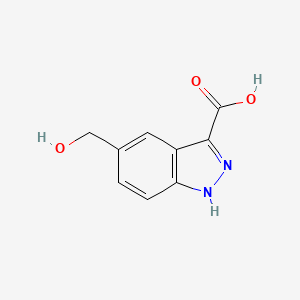
![tert-Butyl6-nitro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13033215.png)

![(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13033234.png)

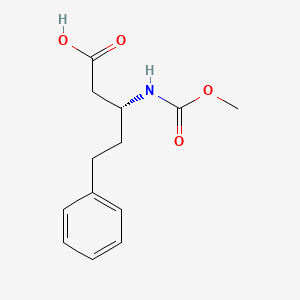
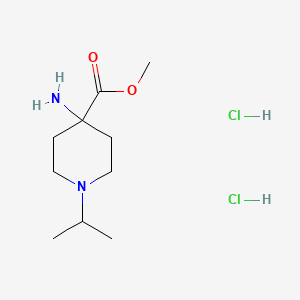
![2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13033262.png)
